

Physical and chemical properties of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

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Compound of Interest

Compound Name: *Diethyl 4-oxocyclohexane-1,1-dicarboxylate*

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An In-depth Technical Guide to Diethyl 4-oxocyclohexane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a cyclic keto-diester that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive ketone group and two ester functionalities on a cyclohexane framework, make it a valuable intermediate for the synthesis of a variety of more complex molecules, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is typically an amber-colored oil.^[1] While a specific melting point has not been consistently reported, its boiling point has been determined. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	diethyl 4-oxocyclohexane-1,1-dicarboxylate	[2]
CAS Number	55704-60-4	[2]
Molecular Formula	C ₁₂ H ₁₈ O ₅	[2]
Molecular Weight	242.27 g/mol	[2]
Boiling Point	175 °C at 0.5 mmHg	
Appearance	Amber-colored oil	[1]
Purity	Typically ≥95%	[1]
Storage	Room temperature, under argon	[2]

Spectroscopic Data

The structural identity of **Diethyl 4-oxocyclohexane-1,1-dicarboxylate** can be confirmed through various spectroscopic techniques. The known ¹H NMR data provides characteristic signals for the ethyl ester groups and the protons on the cyclohexane ring.

¹H NMR (500 MHz, CDCl₃) δ (ppm): 4.24 (q, J = 7.12 Hz, 4H), 2.44 (t, J = 6.56 Hz, 4H), 2.37 (t, J = 6.41 Hz, 4H), 1.27 (t, J = 7.17 Hz, 6H).[1]

While comprehensive experimental data for ¹³C NMR, IR, and mass spectrometry are not readily available in the searched literature, spectra for structurally similar compounds can provide an indication of the expected signals. For instance, related cyclohexanone and dicarboxylate compounds show characteristic C=O stretches in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.

Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

The primary synthetic route to **Diethyl 4-oxocyclohexane-1,1-dicarboxylate** is through an intramolecular Dieckmann condensation of a linear dioic acid derivative.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol describes the synthesis from 4,4-bis(ethoxycarbonyl)heptanedioic acid.[\[1\]](#)

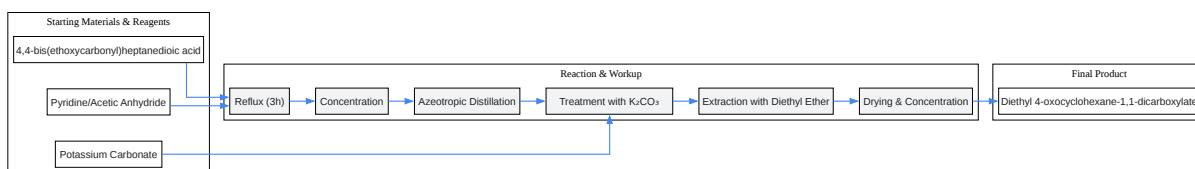
Materials:

- 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol)
- Pyridine
- Acetic anhydride
- 95% Ethanol
- Water
- Potassium carbonate (12.9 g, 93.6 mmol)
- Diethyl ether
- Magnesium sulfate

Procedure:

- A 10% (v/v) solution of pyridine in acetic anhydride (100 mL) is prepared.
- 4,4-bis(ethoxycarbonyl)heptanedioic acid is added to the premixed solution.
- The reaction mixture is heated to reflux in a preheated oil bath with continuous stirring for 3 hours.
- After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure.
- The resulting oil is azeotropically distilled twice with 95% ethanol (300 mL) and water (300 mL).

- The residue is then treated with solid potassium carbonate.
- The mixture is concentrated under reduced pressure to remove the ethanol.
- The remaining aqueous layer is diluted to redissolve any solids and then extracted with diethyl ether (2 x 150 mL).
- The combined organic phases are dried over magnesium sulfate and filtered.
- The filtrate is concentrated under reduced pressure to yield **Diethyl 4-oxocyclohexane-1,1-dicarboxylate** as an amber-colored oil (11.82 g, 48.8 mmol, 62.9% yield).[1]



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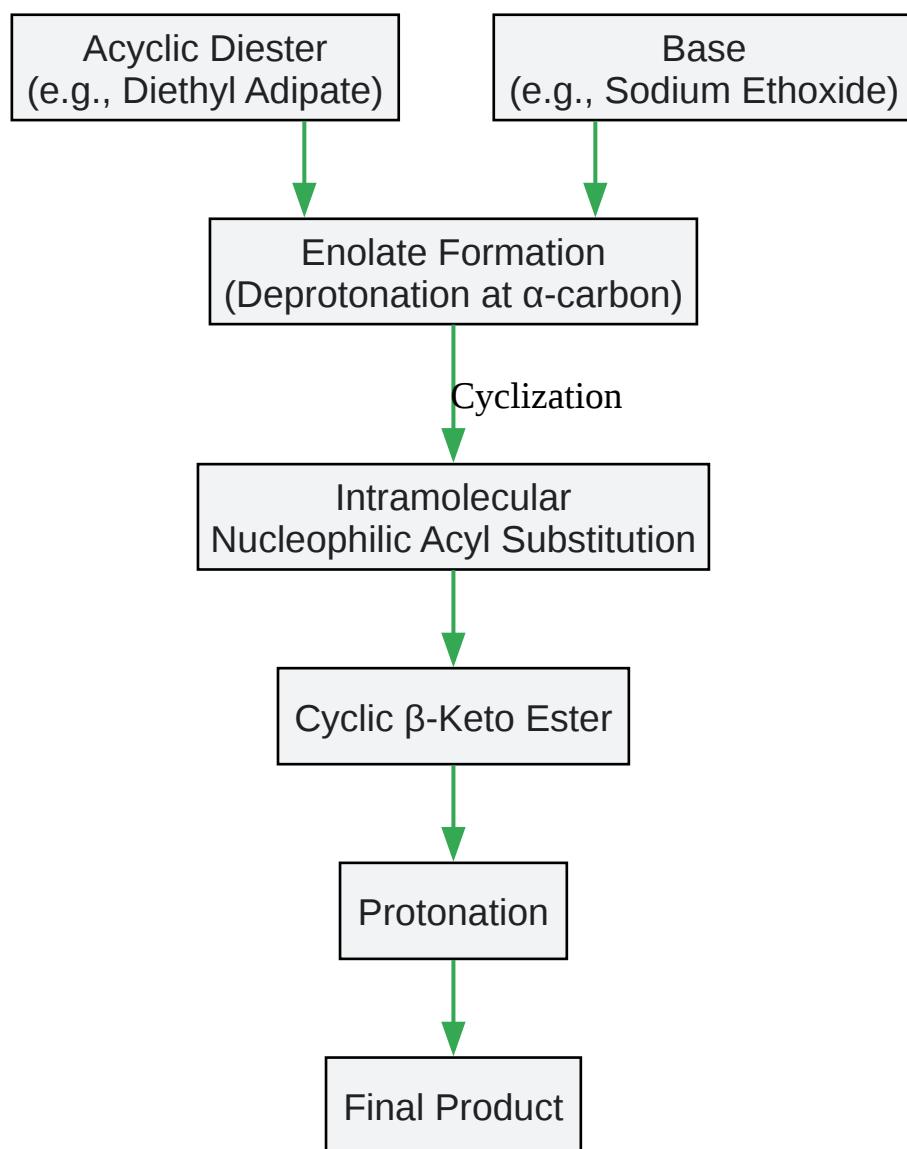
Synthesis of **Diethyl 4-oxocyclohexane-1,1-dicarboxylate** Workflow

Chemical Reactivity and Potential Applications

The reactivity of **Diethyl 4-oxocyclohexane-1,1-dicarboxylate** is dictated by its functional groups. The ketone can undergo a variety of reactions such as reduction, oximation, and reactions with nucleophiles. The ester groups can be hydrolyzed, transesterified, or reduced. The presence of alpha-hydrogens to the carbonyl and ester groups allows for enolate formation and subsequent alkylation or condensation reactions.

Dieckmann Condensation

The synthesis of this molecule is a prime example of the Dieckmann condensation, an intramolecular version of the Claisen condensation.^[3] This reaction is a powerful tool for the formation of five- and six-membered rings, which are prevalent in many biologically active molecules.^{[3][4]}



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General Mechanism of the Dieckmann Condensation

Applications in Drug Development

While specific applications of **Diethyl 4-oxocyclohexane-1,1-dicarboxylate** in drug development are not extensively documented in the reviewed literature, its structural motif is of significant interest to medicinal chemists. The cyclohexane core is a common scaffold in many pharmaceutical agents, providing a rigid framework to orient functional groups for optimal interaction with biological targets. The ketone and ester functionalities offer handles for further chemical modifications to generate libraries of compounds for screening.

For instance, structurally related cyclohexane dicarboxylates have been investigated as building blocks for pharmaceuticals, including anti-inflammatory and analgesic drugs.^[5] The ability to introduce substituents at various positions on the cyclohexane ring, including the ketone position, makes this compound a potentially valuable starting material for the synthesis of novel bioactive molecules. Further research is warranted to explore the full potential of **Diethyl 4-oxocyclohexane-1,1-dicarboxylate** as a scaffold in drug discovery.

Conclusion

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is a valuable synthetic intermediate with well-defined physical and spectroscopic properties. Its synthesis via the Dieckmann condensation is a robust and efficient process. While its direct application in drug development is not yet widely reported, its structural features suggest significant potential as a versatile building block for the creation of novel chemical entities with diverse biological activities. This guide provides a foundational understanding of this compound for researchers and scientists engaged in organic synthesis and medicinal chemistry.

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